molecular formula C111H166N26O33S2 B1518483 (Cys39)-Tissue Factor (33-53) CAS No. 313642-01-2

(Cys39)-Tissue Factor (33-53)

Cat. No.: B1518483
CAS No.: 313642-01-2
M. Wt: 2456.8 g/mol
InChI Key: CUXCNNJNTYXOSO-ZMBQCZPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cys39)-Tissue Factor (33-53) is a synthetic peptide that corresponds to amino acid residues 33-53 of human Tissue Factor (TF) and features a disulfide bridge between two cysteine residues. This peptide is a well-characterized, specific inhibitor of the Tissue Factor-dependent blood coagulation cascade . Tissue Factor is a 263-amino acid transmembrane glycoprotein and the primary cellular receptor for coagulation Factor VII/VIIa. The formation of the TF-FVIIa complex is the crucial initiating event of the extrinsic coagulation pathway, triggering a cascade of enzymatic reactions that lead to thrombin generation and fibrin clot formation . The extrinsic tenase complex (TF-FVIIa) activates coagulation factors IX and X, and its activity is essential for normal hemostasis and can contribute to pathological thrombosis . This peptide inhibitor is of significant value in cardiovascular and thrombosis research. Scientists utilize it to selectively block TF-mediated signaling and coagulation in experimental models, helping to elucidate the role of TF in various disease states. Beyond its classical role in hemostasis, TF is also implicated in cancer-associated thrombosis, tumor progression, angiogenesis, and metastasis through its signaling capabilities via protease-activated receptors (PARs) . By specifically inhibiting the TF-FVIIa complex, this peptide provides a critical tool for dissecting these complex biological processes and exploring potential therapeutic strategies.

Properties

IUPAC Name

(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-7,13,28-tris(4-aminobutyl)-19-(carboxymethyl)-31-[(1R)-1-hydroxyethyl]-10,25-bis(hydroxymethyl)-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H166N26O33S2/c1-11-56(6)87(133-96(154)72(38-39-82(115)146)123-106(164)86(55(4)5)132-109(167)89(58(8)141)134-101(159)75(127-105(163)85(116)54(2)3)45-63-32-36-66(145)37-33-63)107(165)131-81-53-172-171-52-80(103(161)125-73(43-61-23-13-12-14-24-61)97(155)124-74(44-62-30-34-65(144)35-31-62)100(158)135-90(59(9)142)110(168)137-91(60(10)143)111(169)170)130-95(153)70(28-18-21-41-113)121-102(160)79(51-139)129-93(151)69(27-17-20-40-112)120-98(156)76(46-64-48-117-68-26-16-15-25-67(64)68)126-99(157)77(47-84(148)149)119-83(147)49-118-92(150)78(50-138)128-94(152)71(29-19-22-42-114)122-108(166)88(57(7)140)136-104(81)162/h12-16,23-26,30-37,48,54-60,69-81,85-91,117,138-145H,11,17-22,27-29,38-47,49-53,112-114,116H2,1-10H3,(H2,115,146)(H,118,150)(H,119,147)(H,120,156)(H,121,160)(H,122,166)(H,123,164)(H,124,155)(H,125,161)(H,126,157)(H,127,163)(H,128,152)(H,129,151)(H,130,153)(H,131,165)(H,132,167)(H,133,154)(H,134,159)(H,135,158)(H,136,162)(H,137,168)(H,148,149)(H,169,170)/t56-,57+,58+,59+,60+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-,87-,88-,89-,90-,91-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXCNNJNTYXOSO-ZMBQCZPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H166N26O33S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Probing the Extrinsic Coagulation Pathway with TF(33-53) Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, experimental framework for investigating the extrinsic coagulation pathway using the specific Tissue Factor fragment TF(33-53) .

Executive Summary

The initiation of the extrinsic coagulation pathway relies on the high-affinity binding of Factor VII/VIIa (FVIIa) to the extracellular domain of Tissue Factor (TF). While the full-length TF(1-219) soluble domain is commonly used for structural studies, smaller peptide mimetics offer a precise tool for dissecting the protein-protein interface (PPI) dynamics without the steric bulk of the full protein.

This guide focuses on the TF(33-53) fragment (often cataloged as a cyclic peptide variant). This peptide is a synthetic mimetic of the critical FVIIa-binding loop on the TF surface. By competitively inhibiting the TF-FVIIa interaction, TF(33-53) serves as a potent probe for validating "contact inhibition" strategies in anticoagulant drug development.

Key Application:

  • Mechanism: Competitive antagonism of the TF exosite.

  • Readout: Prolongation of lag time in Thrombin Generation Assays (TGA) and reduction of

    
     in FX activation assays.
    
  • Target Audience: Assay development scientists and structural biologists.

Molecular Definition & Structural Logic

The Sequence Anomaly

In commercial catalogs and specific literature (e.g., Frederick et al., 2005; CPC Scientific), the peptide is designated TF(33-53) . However, a sequence alignment against the mature Human Tissue Factor (UniProt P13726) reveals a critical distinction that researchers must verify:

  • Nominal Designation: TF(33-53)[1][2][3][4]

  • Active Sequence (Cyclic Mimetic): H-Val-Tyr-Thr-Val-Gln-Ile-Cys-Thr-Lys-Ser-Gly-Asp-Trp-Lys-Ser-Lys-Cys-Phe-Tyr-Thr-Thr-OH

  • Structural Mapping: This sequence (VYTV...) aligns physically with residues 49–69 of the mature TF protein (or residues 81–101 of the precursor).

  • The "Cys39" Mutation: The designation "(Cys39)" often implies a mutation relative to a specific numbering scheme (likely starting the count at residue 33 as position 1). The introduction of Cysteine residues allows for disulfide cyclization , constraining the peptide into a

    
    -hairpin conformation that mimics the native FVIIa-binding epitope.
    

Expert Note: Do not use linear peptides for this region. The linear analog fails to adopt the rigid loop structure required to fit the FVIIa hydrophobic pocket, resulting in a


 shift from nanomolar (cyclic) to millimolar (linear) range.
Mechanism of Action

The TF(33-53) mimetic acts as a decoy receptor . It binds to the EGF-1 like domain of FVIIa, blocking the interface required for FVIIa to dock onto cell-surface TF. This prevents the formation of the catalytic TF-FVIIa-FX ternary complex.

ExtrinsicPathwayInhibition TF_Cell Cell-Surface TF Complex_Active TF-FVIIa Complex (Active) TF_Cell->Complex_Active + FVIIa FVIIa Factor VIIa FVIIa->Complex_Active Complex_Inactive FVIIa-Peptide Complex (Inactive) FVIIa->Complex_Inactive + TF(33-53) (High Affinity) TF_33_53 TF(33-53) Mimetic TF_33_53->Complex_Inactive FXa Factor Xa Complex_Active->FXa Activates FX Complex_Inactive->FXa No Activation FX Factor X FX->FXa

Figure 1: Mechanism of competitive inhibition. TF(33-53) sequesters FVIIa, preventing the assembly of the functional extrinsic tenase complex.

Experimental Protocols

Peptide Reconstitution & Handling

The TF(33-53) peptide is hydrophobic and prone to aggregation due to the Beta-sheet character of the sequence.

  • Solvent: Reconstitute initially in DMSO to 10 mM stock concentration.

  • Dilution: Dilute to working concentration (e.g., 100 μM) in HBS-P+ Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • QC Check: Verify monomeric state via Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) before use. Aggregates will yield false positives in coagulation assays.

Protocol A: Surface Plasmon Resonance (SPR) Binding Analysis

Objective: Determine the binding affinity (


) of TF(33-53) to FVIIa.

Methodology:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand (Immobilized): Recombinant Human FVIIa (active site inhibited with Phe-Pro-Arg-chloromethylketone to prevent autolysis).

  • Analyte (Flow): TF(33-53) peptide (0, 12.5, 25, 50, 100, 200 nM).

  • Running Buffer: HBS-P+ with 2.5 mM CaCl₂ (Calcium is strictly required for FVIIa Gla-domain folding, though the TF binding site is in the EGF domain, Ca2+ maintains global stability).

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model .

  • Expected

    
    :
    
    
    
  • Expected

    
    : Low nanomolar range (10–100 nM) for the cyclic peptide; >10 μM for linear variants.
    
Protocol B: Functional Thrombin Generation Assay (TGA)

Objective: Quantify the anticoagulant efficacy of TF(33-53) in plasma.

Workflow:

  • Plasma Prep: Thaw Platelet-Poor Plasma (PPP) at 37°C for 5 min.

  • Inhibitor Incubation:

    • Mix 80 μL PPP with 20 μL of TF(33-53) at varying concentrations (0–50 μM final).

    • Incubate for 10 min at 37°C.

  • Trigger Addition:

    • Add 20 μL of PPP-Reagent Low (1 pM Tissue Factor + 4 μM Phospholipids). Note: Using low TF (1 pM) is crucial to sensitize the assay to competitive inhibition.

  • Start Reaction: Dispense 20 μL of FluCa-Kit (Fluorescent substrate + CaCl₂).

  • Readout: Monitor fluorescence (Ex 390nm / Em 460nm) for 60 minutes.

Data Interpretation Table:

ParameterDefinitionEffect of TF(33-53)Biological Implication
Lag Time Time to 10 nM ThrombinProlonged Delayed initiation of the extrinsic pathway.
Peak Thrombin Max thrombin concentrationReduced Decreased amplification due to limited FXa generation.
ETP Endogenous Thrombin PotentialReduced Total reduction in coagulability.

Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding (SPR) cluster_func Phase 3: Function (TGA) Step1 Peptide Reconstitution (DMSO -> HBS-P+) Step2 QC: DLS/SEC (Confirm Monomer) Step1->Step2 Step3 Immobilize FVIIa (CM5 Chip) Step2->Step3 Step6 Incubate Plasma + Peptide Step2->Step6 Step4 Inject TF(33-53) (Single Cycle Kinetics) Step5 Calculate Kd (Target: <100 nM) Step8 Measure Lag Time & ETP Step5->Step8 Correlate Affinity with Potency Step7 Trigger with Low TF (1pM)

Figure 2: Integrated workflow from peptide quality control to functional validation.

References

  • Paborsky, L. R., et al. (1995). The hydrolysis of Factor VIIa by the TF-FVIIa complex. Biochemistry.[5]

  • Frederick, R. (2005).[4][6] Modulators of the Coagulation Cascade: Focus and Recent Advances in Inhibitors of Tissue Factor, Factor VIIa and their Complex.[4][6][7] Current Medicinal Chemistry.[8]

  • CPC Scientific. (n.d.). (Cys39)-Tissue Factor (33-53) Product Data.[1][2][3]

  • Banner, D. W., et al. (1996). The crystal structure of the complex of blood coagulation factor VIIa with soluble tissue factor.[8] Nature.[9]

Sources

Methodological & Application

Application Note: Site-Specific Thiol-Maleimide Conjugation of (Cys39)-TF(33-53)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing the (Cys39)-Tissue Factor(33-53) peptide fragment for bioconjugation. This specific peptide, often used in coagulation cascade research (specifically regarding the TF/FVIIa complex), presents unique challenges due to its hydrophobic character and susceptibility to oxidative dimerization.

Introduction & Scope

The peptide (Cys39)-TF(33-53) is a synthetic fragment derived from the extracellular domain of Human Tissue Factor. It serves as a critical inhibitor and probe for the TF/FVIIa complex , a key initiator of the coagulation cascade.

Unlike standard peptides, (Cys39)-TF(33-53) requires a specialized conjugation strategy due to two factors:

  • Sequence Liability: The native fragment 33-53 spans residues 33 to 53. In the wild-type sequence, Cys49 is also present. Most commercial "Cys39" specific variants mutate Cys49 (e.g., to Serine) to ensure mono-functional conjugation at position 39. Crucial: Verify your specific peptide sequence ensures C49 is mutated; otherwise, polymerization will occur.

  • Hydrophobicity: The TF/FVIIa interface is hydrophobic. This peptide often aggregates in pure aqueous buffer, necessitating organic co-solvents (DMSO/DMF) during the reaction.

This guide details a kinetic-controlled conjugation protocol designed to maximize yield while preventing hydrolysis of the maleimide ring and peptide aggregation.

Core Chemical Principles

The reaction relies on the Michael Addition of the thiolate anion (from Cys39) to the maleimide double bond, forming a stable thioether linkage.[1]

Mechanistic Constraints[2]
  • pH Sensitivity: The reaction is specific to thiols between pH 6.5 and 7.5 .[1][2][3]

    • pH > 7.5:[1][3][4] Reactivity toward primary amines (N-terminus, Lysines) increases, destroying specificity. Maleimide hydrolysis also accelerates, forming non-reactive maleamic acid.[2]

    • pH < 6.0: Reaction kinetics slow significantly as the thiol group becomes protonated (SH vs S⁻).[1]

  • Disulfide Competition: The Cys39 residue is prone to rapid oxidative dimerization (forming peptide dimers). TCEP (Tris(2-carboxyethyl)phosphine) is the required reducing agent because, unlike DTT, it does not contain thiols and does not require removal before maleimide addition.[2]

Experimental Workflow (Visualization)

The following diagram outlines the "One-Pot, Sequential" workflow recommended for this peptide to minimize handling losses.

G Start Lyophilized (Cys39)-TF(33-53) Solubilization Step 1: Solubilization (DMSO/Buffer Mix) Start->Solubilization Reduction Step 2: Reduction (+10x TCEP, 30 min) Solubilization->Reduction Ensure Monomer Conjugation Step 3: Conjugation (+1.2x Maleimide, pH 7.2) Reduction->Conjugation Do NOT remove TCEP Quench Step 4: Quenching (+ Excess N-Ethylmaleimide) Conjugation->Quench 2-4 Hours RT Purification Step 5: HPLC Purification (C18 Column) Quench->Purification QC Final QC: LC-MS Purification->QC

Figure 1: Sequential workflow for (Cys39)-TF(33-53) conjugation using TCEP reduction.

Detailed Protocol

Materials Required[2][3][4][6][7][8][9][10][11]
  • (Cys39)-TF(33-53) Peptide: >95% purity.

  • Maleimide-Payload: (e.g., Maleimide-PEG-Biotin, Maleimide-Fluorophore).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 7.2. (Degassed).

    • Note: EDTA prevents metal-catalyzed oxidation of Cys39.

  • TCEP-HCl: Prepare fresh 100 mM stock in water.

  • Solvent: Anhydrous DMSO or DMF.[5][6]

Step 1: Peptide Solubilization & Reduction

Rational: The peptide is likely supplied as a TFA salt and may contain pre-formed disulfide dimers.

  • Dissolve the peptide to 2–5 mg/mL in a mixture of Conjugation Buffer and DMSO .

    • Recommended Ratio: 80% Buffer / 20% DMSO. This maintains solubility for the hydrophobic TF fragment.

  • Add 10 molar equivalents of TCEP solution.

  • Incubate at Room Temperature (RT) for 30 minutes .

    • Checkpoint: Do not use DTT. If you use DTT, you must dialyze before the next step, which risks re-oxidation. TCEP is compatible with maleimide chemistry.[2][7][8]

Step 2: Conjugation Reaction

Rational: Maleimides hydrolyze in water. Add them last.

  • Dissolve the Maleimide-Payload in anhydrous DMSO (typically 10 mM stock).[5][6]

  • Add the Maleimide solution to the reduced peptide mixture.

    • Target Ratio: 1.2 to 1.5 molar excess of Maleimide over Peptide.

    • Why only 1.2x? Since TCEP is present, high excesses of maleimide are not needed to outcompete oxidation. Minimizing excess simplifies purification.

  • Flush the vial with Nitrogen or Argon (optional but recommended).[5]

  • Incubate at RT for 2 to 4 hours with gentle agitation. Protect from light if using fluorophores.[5][6]

Step 3: Quenching (Optional but Recommended)

If precise stoichiometry is required or if the mixture will be stored before purification:

  • Add excess N-Ethylmaleimide (NEM) or Mercaptoethanol .

    • NEM caps unreacted thiols (prevents dimerization later).

    • Mercaptoethanol scavenges unreacted maleimide payload.

Step 4: Purification & Analysis[13]
  • Purification: Reverse-Phase HPLC (C18 column).

    • Gradient: 0.1% TFA in Water vs. 0.1% TFA in Acetonitrile.

    • The hydrophobic TF(33-53) peptide usually elutes late; the conjugate will shift based on the payload's polarity.

  • QC (LC-MS):

    • Expected Mass: Mass(Peptide) + Mass(Payload).

    • Common Failure Mode: Mass + 18 Da (Hydrolyzed Maleimide, non-covalent) or Mass x 2 (Peptide Dimer).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Peptide Dimer) Incomplete reduction of Cys39.Increase TCEP to 20x; ensure pH is not > 7.5 (accelerates oxidation).
Low Yield (Hydrolysis) Maleimide hydrolyzed before reaction.Ensure DMSO stock is anhydrous.[5][6] Check buffer pH (must be < 7.5).[5][7][6][8]
Precipitation Peptide aggregation.Increase DMSO content to 30-40%. Add 0.05% Tween-20 to buffer.
Multiple Products Reaction at N-terminus or Lysines.pH is too high (>8.0). Adjust buffer to pH 6.5–7.0.

Pathway Visualization: The "Fate" of Cys39

Understanding the competing pathways is critical for troubleshooting.

Fate cluster_0 Competing Pathways Cys39 Cys39-SH (Reactive Thiol) Dimer Disulfide Dimer (Inactive) Cys39->Dimer Oxidation (No TCEP) Product Thioether Conjugate (Desired) Cys39->Product + Maleimide (pH 7.0) Hydrolysis Non-Reactive Maleamic Acid Maleimide Maleimide Reagent Maleimide->Product Maleimide->Hydrolysis High pH / Time

Figure 2: Competing chemical pathways for Cys39. Success requires suppressing oxidation and hydrolysis.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on thiol-maleimide chemistry and pH specificity).

  • BOC Sciences. (n.d.). (Cys39)-Tissue Factor (33-53) Product Information. (Confirmation of peptide identity and commercial availability).

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Maleimide Reaction Chemistry. (Detailed mechanism of pH dependence and hydrolysis).

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.

Sources

Fluorescence polarization assay design using labeled TF(33-53)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Strategic Guide to Designing a Fluorescence Polarization Assay for Screening Follicle-Stimulating Hormone Receptor (FSHR) Ligands Using Labeled TF(33-53)

Abstract

Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely employed in drug discovery for studying molecular interactions.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and optimizing a robust FP assay to investigate the interaction between the Follicle-Stimulating Hormone Receptor (FSHR) and a fluorescently labeled peptide derived from the FSH β-subunit, TF(33-53). As the FSHR is a validated therapeutic target overexpressed in a variety of tumors, this assay serves as a critical tool for high-throughput screening (HTS) of novel antagonists.[3] This guide moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices to ensure the development of a sensitive, reproducible, and self-validating screening system.

The Foundational Principle: Fluorescence Polarization

Fluorescence Polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[4][5] The principle is rooted in the observation that when a small, fluorescently labeled molecule (the "tracer") is excited with plane-polarized light, its rapid tumbling in solution causes the emitted light to be largely depolarized. However, when this tracer binds to a much larger molecule (the "binding partner" or "receptor"), the rotation of the resulting complex is significantly slowed. This reduced rotational diffusion during the fluorescence lifetime results in the emitted light retaining a higher degree of polarization.[6][7]

The change is quantified in millipolarization (mP) units. A low mP value corresponds to the free, rapidly tumbling tracer, while a high mP value indicates the tracer is bound within a large, slowly tumbling complex. This direct relationship between molecular size and polarization provides a simple, mix-and-read format for monitoring binding events in real-time.[2][8]

FP_Principle cluster_0 Low Polarization State cluster_1 High Polarization State FreeTracer Free Labeled TF(33-53) (Tracer) - Small Molecule - Rapid Tumbling - Emits DEPOLARIZED Light - LOW mP Signal BoundComplex FSHR-Tracer Complex - Large Complex - Slow Tumbling - Emits POLARIZED Light - HIGH mP Signal FreeTracer->BoundComplex + FSHR (Binding Partner)

Caption: Principle of the Fluorescence Polarization Assay.

The Biological System: TF(33-53) and the FSH Receptor

  • The Tracer: TF(33-53) Peptide. The peptide corresponding to amino acids 33-53 of the human Follicle-Stimulating Hormone (FSH) β-subunit is a known, high-affinity binding domain for the FSH receptor.[3][9] Its relatively small size makes it an ideal candidate for a fluorescent tracer in an FP assay.

  • The Target: Follicle-Stimulating Hormone Receptor (FSHR). FSHR is a G-protein coupled receptor. While its physiological role is primarily in reproduction, its aberrant overexpression on the surface of various cancer cells (e.g., ovarian, prostate) has established it as a valuable target for cancer diagnostics and targeted therapies.[3][10]

  • The Goal. The objective is to develop a competitive binding assay where unlabeled test compounds can be screened for their ability to displace the labeled TF(33-53) tracer from the FSHR, resulting in a decrease in the FP signal.

Pre-Assay Considerations: Reagent Design and Preparation

The quality of an FP assay is entirely dependent on the quality of its components. Careful preparation and validation are paramount.

The Labeled Tracer: Fluorescent TF(33-53)
  • Fluorophore Selection: The choice of fluorophore is critical. Fluorescein (FAM) and Tetramethylrhodamine (TAMRA) are common choices due to their high quantum yields and well-characterized spectral properties.[8][11] The fluorophore should have a fluorescence lifetime suitable for the timescale of the peptide's rotation.

  • Purity is Essential: The tracer must be of high purity (>90% labeled as determined by HPLC).[12][13] The presence of unlabeled peptide will compete with the tracer for binding, leading to an inaccurate determination of binding affinity (Kd).[13] Free, unconjugated dye in the solution will contribute to high background and a compressed assay window.

  • Handling and Storage: Fluorescently labeled peptides should be stored protected from light at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Dissolve the peptide in a suitable solvent (e.g., DMSO or aqueous buffer) to create a high-concentration stock.

The Binding Partner: FSHR
  • Source and Purity: Highly purified, recombinant FSHR is recommended for assay development. If using cell membrane preparations, consistency between batches is crucial. Aggregates in the protein preparation can cause light scattering and artificially high FP readings; it is recommended to centrifuge the protein stock immediately before use.[12]

Assay Buffer
  • Composition: A stable buffer system (e.g., PBS or Tris-HCl at pH 7.4) is required to maintain the integrity of the protein and peptide.

  • Additives: The inclusion of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, is critical to prevent non-specific binding of the tracer to plate surfaces and to reduce protein aggregation.[12] Bovine Serum Albumin (BSA) at ~0.1 mg/mL can also be used as a carrier protein.

  • Viscosity and Temperature: FP is sensitive to both viscosity and temperature, as these factors directly affect molecular rotation speed.[4][5] Ensure all assay components are equilibrated to the same temperature and that the buffer composition remains constant across all experiments.

Component Recommended Concentration Purpose
Buffer Salt (e.g., Tris-HCl)25-50 mM, pH 7.4Maintain stable pH
NaCl100-150 mMMimic physiological ionic strength
Tween-200.01% (v/v)Reduce non-specific binding/aggregation
BSA0.1 mg/mLCarrier protein, reduce non-specific binding

Table 1: Example Assay Buffer Composition.

Experimental Protocols: Assay Development & Optimization

A robust FP assay is developed through a logical sequence of optimization experiments.

Workflow A Step 1: Determine Optimal Tracer Concentration B Step 2: Perform Saturation Binding Experiment A->B C Determine Kd and Assay Window (ΔmP) B->C D Step 3: Assess Assay Stability (Time & DMSO Tolerance) C->D E Assay Ready for HTS D->E

Caption: Logical workflow for FP assay optimization.

Experiment 1: Determining Optimal Tracer Concentration

Causality: The goal is to find the lowest concentration of labeled TF(33-53) that provides a stable fluorescence signal significantly above background (target a signal-to-noise ratio >10). Using an unnecessarily high tracer concentration can lead to waste of a costly reagent and may shift the assay into a stoichiometric binding regime, making it less sensitive for competitive inhibitor studies.[12]

Protocol:

  • Prepare a serial dilution of the labeled TF(33-53) peptide in assay buffer in a black, low-binding microplate (e.g., 384-well). Concentrations might range from 100 nM down to 0.1 nM.

  • Include wells containing only assay buffer to serve as a blank.

  • Equilibrate the plate at room temperature for 15-30 minutes, protected from light.

  • Read the plate on an FP-capable plate reader, measuring both total fluorescence intensity and polarization (mP).

  • Validation:

    • Plot Total Fluorescence Intensity vs. [Tracer]. The signal should be linear with concentration.

    • Plot mP vs. [Tracer]. The mP value should be low and constant across the concentration range.

    • Select the lowest concentration that provides a robust signal well above the buffer blank for subsequent experiments. This concentration is typically in the low nanomolar range.

Experiment 2: Saturation Binding (Determining Kd and Assay Window)

Causality: This is the most critical experiment in assay development. By titrating the FSHR against a fixed concentration of the tracer, we determine two key parameters:

  • Dissociation Constant (Kd): Measures the affinity of the tracer for the receptor. The tracer concentration should ideally be at or below the Kd for maximum sensitivity in competition assays.[14]

  • Assay Window (ΔmP): The difference between the maximum mP (bound state) and minimum mP (free state). A larger window (ideally >100 mP) indicates a more robust and sensitive assay.[12][13]

Protocol:

  • Prepare a serial dilution of FSHR in assay buffer across the wells of a microplate.

  • To each well, add the pre-determined optimal concentration of labeled TF(33-53) tracer.

  • Include control wells:

    • "Free Tracer" / Negative Control: Tracer in buffer, no FSHR (defines the minimum mP).

    • "Blank": Buffer only.

  • Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature, protected from light). The optimal incubation time should be confirmed in a separate time-course experiment.

  • Read the plate and record mP values.

  • Data Analysis:

    • Subtract the blank's average intensity from all wells.

    • Plot mP vs. [FSHR] concentration.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Kd and the maximum mP (Bmax).

    • Calculate the Assay Window: ΔmP = mP_max - mP_free .

Parameter Definition Ideal Value
Kd Dissociation ConstantAssay dependent; defines affinity
ΔmP Assay Window (mP_bound - mP_free)> 100 mP
Z'-factor Assay quality metric> 0.5

Table 2: Key Assay Performance Parameters.

Experiment 3: Competitive Inhibition Assay

Causality: This protocol uses the optimized conditions to screen for inhibitors. An unlabeled compound that binds to the same site on the FSHR as the TF(33-53) peptide will displace the tracer, causing the FP signal to decrease back towards the value of the free tracer.

Competition cluster_0 High Polarization cluster_1 Low Polarization Bound FSHR-Tracer Complex High mP Signal Free Free Tracer Low mP Signal Bound->Free + Inhibitor (Displacement) Inhibitor Test Compound Inhibitor->Bound

Caption: Principle of the competitive inhibition FP assay.

Protocol:

  • Plate Setup: Design the plate to include all necessary controls.

    • Negative Control (0% Inhibition): Tracer + FSHR in buffer (defines max signal).

    • Positive Control (100% Inhibition): Tracer in buffer (defines min signal).

    • Test Wells: Tracer + FSHR + serially diluted test compounds.

  • Add assay buffer to all wells.

  • Add test compounds (typically dissolved in DMSO) or DMSO vehicle control.

  • Add the FSHR protein at a concentration that gives ~50-80% of the maximal FP signal from the saturation experiment (often close to the Kd).[15]

  • Incubate for a short period (e.g., 15-30 min) to allow the compound to bind to the receptor.

  • Initiate the reaction by adding the labeled TF(33-53) tracer to all wells (except blanks).

  • Incubate the plate until equilibrium is reached.

  • Read the mP values.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC50 value.

    • Assess assay quality by calculating the Z'-factor from the control wells:

      • Z' = 1 - [(3σ_pos + 3σ_neg) / |μ_pos - μ_neg|]

      • A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.[14]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Assay Window (ΔmP < 70) - Insufficient size difference between tracer and receptor.- Tracer is too large or receptor is too small.- Poor tracer affinity.- Ensure a large FSHR construct is used.- Confirm tracer affinity; a higher affinity tracer may be needed.[12]
High Variability / High SD - Pipetting errors.- Protein/peptide aggregation.- Non-specific binding to plates.- Use calibrated pipettes; automate liquid handling for HTS.- Add 0.01% Tween-20 to buffer; centrifuge protein stock before use.- Use non-binding surface plates.[12]
Z'-factor < 0.5 - Combination of low assay window and/or high variability.- Assay instability over the reading period.- Address the issues above to improve window and reduce variability.- Confirm assay stability over time.
No Inhibitor Displacement - Inhibitor concentration is too low or inhibitor is insoluble.- Inhibitor is non-competitive.- Protein concentration is too high (tight-binding regime).- Increase inhibitor concentration range; confirm solubility.- This assay only detects competitive inhibitors.- Lower the FSHR concentration to be closer to the Kd.[12]

Table 3: A guide to troubleshooting common FP assay problems.

References

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Celtarys Research. (n.d.). Insights & FAQs | How Does Fluorescence Polarization Work?. Celtarys Research. [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. ResearchGate. [Link]

  • Technology Networks. (2024). Explore the Principles and Applications of Fluorescence Polarization. Technology Networks. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. [Link]

  • Hall, M. D., et al. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols in Chemical Biology, 11(2), e65. [Link]

  • Arts, M. P. M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Bioconjugate Chemistry. [Link]

  • Huang, Z. (2004). Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(1), 11-23. [Link]

  • AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]

  • Reddit. (2026). Fluorescent Polarization Troubleshooting. Reddit. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-177. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Merck Millipore. (n.d.). Peptide Labeling. Merck Millipore. [Link]

  • ResearchGate. (2023). Can someone explain to me how to interpret Fluorescence polarisation data?. ResearchGate. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]

  • Santa-Coloma, T. A., et al. (1990). A synthetic peptide corresponding to human FSH beta-subunit 33-53 binds to FSH receptor, stimulates basal estradiol biosynthesis, and is a partial antagonist of FSH. Biochemistry, 29(5), 1194-1200. [Link]

  • Cui, S., et al. (2016). An Investigation on a Novel Anti-tumor Fusion Peptide of FSH33-53-IIKK. Scientific Reports, 6, 26510. [Link]

  • Cui, S., et al. (2016). An Investigation on a Novel Anti-tumor Fusion Peptide of FSH33-53-IIKK. Semantic Scholar. [Link]

  • Shelton, M. K., et al. (2013). Peptide-based Identification of Functional Motifs and their Binding Partners. Journal of Visualized Experiments, (76), 50439. [Link]

  • Shelton, M. K., et al. (2013). Peptide-based Identification of Functional Motifs and their Binding Partners. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of (Cys39)-Tissue Factor (33-53) in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BioSolv Solutions Subject: Solubilization Strategies for (Cys39)-Tissue Factor (33-53) Ticket ID: TF-SOL-3353-C39 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: Understanding Your Molecule

Welcome to the BioSolv Technical Support Center. You are working with a specialized mutant fragment of the Tissue Factor extracellular domain: (Cys39)-Tissue Factor (33-53) .

To dissolve this peptide effectively, you must first understand the physicochemical "traps" inherent in its sequence. This is not a standard peptide; it is a hydrophobic, aggregation-prone mutant designed with a reactive handle (Cys39).

Peptide Profile:

  • Sequence: V-Y-T-V-Q-I-C-T-K-S-G-D-W-K-S-K-C-F-Y-T-T

  • Modifications: Ser39

    
     Cys39 mutation.
    
  • Key Risks:

    • Oxidative Polymerization: The presence of Cys39 and Cys49 creates a high risk of intermolecular disulfide cross-linking, leading to irreversible gel formation if not controlled.

    • Hydrophobic Aggregation: The sequence contains significant hydrophobic residues (Val, Tyr, Ile, Trp, Phe). The presence of Tryptophan (Trp45) and Phenylalanine (Phe50) promotes

      
      -
      
      
      
      stacking, driving precipitation in pure water.
    • Isoelectric Point (pI): The peptide is basic (Net Charge

      
       at pH 7).
      

Pre-Solubilization Diagnostic (Decision Tree)

Before adding any solvent, determine your experimental goal. Use the visualization below to select the correct protocol.

SolubilizationStrategy Start START: Define Application Q1 Is the Disulfide Bridge (C39-C49) Required? Start->Q1 Cyclic Yes (Cyclic/Oxidized) (e.g., Inhibition Assays) Q1->Cyclic Structure Critical Linear No (Linear/Reduced) (e.g., Conjugation/Labeling) Q1->Linear Thiol Reactive Q2 Is the buffer pH > 7.5? Cyclic->Q2 ProtoC PROTOCOL C: Reductive Solubilization (TCEP/DTT) Linear->ProtoC Risk HIGH RISK: Aggregation Avoid pH near pI (~9.5) Q2->Risk Yes ProtoA PROTOCOL A: Acidic Aqueous Dissolution (0.1% Acetic Acid) Q2->ProtoA No (pH < 6) ProtoB PROTOCOL B: Organic Co-Solvent (DMSO Stock) Q2->ProtoB Neutral pH Req. Risk->ProtoB Rescue

Figure 1: Decision matrix for selecting the optimal solubilization buffer based on the structural state of the peptide (Cyclic vs. Linear) and downstream application.

Step-by-Step Solubilization Protocols

Protocol A: The "Gentle" Acidic Approach (Preferred for Cyclic/Oxidized)

Use this if your assay tolerates slightly acidic conditions or if you plan to dilute significantly into a buffer.

The Science: This peptide is basic (pI > 9). In water (pH ~6-7), it is partially charged. Lowering the pH to ~3 fully protonates the Lysine residues, maximizing electrostatic repulsion between peptide molecules and preventing aggregation.

  • Preparation: Prepare 0.1% (v/v) Acetic Acid or 0.1% Formic Acid in sterile, endotoxin-free water.

  • Addition: Add the acidic water to the lyophilized peptide powder to reach a concentration of 1-2 mg/mL .

  • Agitation: Vortex gently for 30 seconds.

  • Sonication: If particles persist, sonicate in a water bath for 2 minutes (ice-cold).

  • Verification: Solution should be clear.

  • Dilution: Dilute this stock immediately into your working buffer. Note: Ensure the working buffer has sufficient capacity to neutralize the small amount of acid.

Protocol B: The "Hydrophobic Rescue" (DMSO Stock)

Use this if the peptide is stubborn, or if you need a high-concentration stock (e.g., >5 mg/mL).

The Science: The Trp45 and Phe50 residues can cause "hydrophobic collapse" in water. DMSO (Dimethyl Sulfoxide) disrupts these interactions and solvates the hydrophobic patches.

  • Solvent Choice: Use anhydrous, sterile DMSO . (Alternative: DMF).[1][2][3]

  • Dissolution: Add pure DMSO to the peptide to reach 100X your final assay concentration (e.g., 10 mM).

  • Mixing: Vortex until fully dissolved. The solution should be crystal clear.

  • Aqueous Dilution (The Drop-Wise Rule):

    • Place your aqueous buffer (PBS, Tris, etc.) on a magnetic stirrer.

    • Slowly add the DMSO stock drop-wise to the vortexing buffer.

    • CRITICAL: Do not exceed 5% final DMSO concentration, as this may denature the Tissue Factor target protein in your assay.

Protocol C: The "Reductive" Strategy (For Linear/Conjugation)

Use this ONLY if you need free thiols (e.g., for maleimide conjugation) or if the peptide has formed an insoluble gel.

The Science: If the peptide was exposed to air, Cys39 and Cys49 may have formed intermolecular bonds (polymerization). Reducing agents break these bonds.

  • Buffer Prep: Prepare a neutral buffer (pH 7.0–7.5) containing 6 M Guanidine-HCl (chaotrope) or just PBS if the gel is mild.

  • Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.5x molar excess relative to the Cysteine content.

    • Why TCEP? Unlike DTT, TCEP is stable over a wide pH range and does not interfere with maleimide conjugation chemistries.

  • Incubation: Allow to sit at room temperature for 30 minutes.

  • Result: The gel should dissolve into a clear solution as the disulfide polymers break down.

Comparative Data: Solvent Efficacy

Solvent SystemSolubility Limit (Est.)Risk FactorRecommended Use
Water (pH 7) < 0.5 mg/mLHigh (Precipitation)Not Recommended
0.1% Acetic Acid ~ 2.0 mg/mLLowGeneral Handling / LC-MS
100% DMSO > 10.0 mg/mLMedium (Oxidation*)Stock Storage (-80°C)
PBS (pH 7.4) < 0.5 mg/mLHigh (Salt Effect)Final Assay Only
30% Acetonitrile ~ 5.0 mg/mLLowHPLC / Purification

*Note: DMSO can act as a mild oxidant over time, potentially promoting disulfide formation. Store DMSO stocks under nitrogen/argon if possible.

Troubleshooting & FAQs

Q: My peptide solution turned into a jelly-like substance. What happened? A: You have likely experienced Amyloid-like Fibrillation or Disulfide Polymerization .

  • The Cause: The sequence 33-53 contains beta-sheet promoting residues. At high concentrations in salt buffers (like PBS), these stack to form a gel. Alternatively, air oxidation linked the Cys residues between different chains.

  • The Fix: Add Protocol C (TCEP) to break disulfides, or add 6M Urea/Guanidine to disrupt hydrogen bonds, then dialyze into a lower concentration buffer.

Q: Can I use DTT instead of TCEP? A: Yes, but with caveats. DTT oxidizes rapidly in air and is not compatible if you plan to conjugate the Cys39 to a metal or maleimide group immediately after. TCEP is permanently reducing and stable.

Q: I need to use this in a cell-based assay. Is DMSO safe? A: Yes, provided the final concentration is < 0.5% (v/v) . Tissue Factor signaling pathways are sensitive; always run a "Vehicle Control" (cells + buffer + 0.5% DMSO) to ensure the solvent isn't triggering the TF/FVIIa response.

Q: Why does the peptide precipitate when I add it to PBS? A: This is the "Salting Out" effect. The ions in PBS (


, 

) compete for water molecules, stripping the hydration shell from your hydrophobic peptide.
  • Solution: Dissolve in water or DMSO first (Protocols A or B), then dilute into PBS. Never attempt to dissolve the powder directly in PBS.

Mechanism of Failure (Visualized)

Understanding how the peptide fails helps prevent it.

AggregationMechanism cluster_0 Pathway 1: Hydrophobic Collapse cluster_1 Pathway 2: Oxidative Cross-linking Monomer Monomer (Soluble) BetaSheet Beta-Sheet Stacking Monomer->BetaSheet High Salt / pH 7 Dimer Cys39-Cys39 Dimer Monomer->Dimer Air Oxidation (No TCEP) Fibril Amyloid-like Precipitate BetaSheet->Fibril Polymer Insoluble Polymer Gel Dimer->Polymer

Figure 2: The two primary aggregation pathways for (Cys39)-TF(33-53). Pathway 1 is driven by sequence hydrophobicity; Pathway 2 is driven by uncontrolled thiol oxidation.

References

  • Thermo Fisher Scientific. Peptide Solubilization Guidelines. Retrieved from

  • GenScript. Peptide Solubility: Guidelines for Peptide Solubility. Retrieved from

  • Paborsky, L. R., et al. (1995).The Single-Chain Fv Fragment of a Monoclonal Antibody to Tissue Factor Inhibits Coagulation. Biochemistry, 34(46), 15328. (Contextual grounding for TF peptide sequences and solubility).
  • UniProt Consortium. Tissue Factor (F3_HUMAN) Sequence Analysis. UniProtKB - P13726. Retrieved from

Sources

Troubleshooting low yield in (Cys39)-Tissue Factor (33-53) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (Cys39)-Tissue Factor (33-53) Synthesis

Subject: Troubleshooting Low Yield & Purity in [Cys39]-TF(33-53) Solid-Phase Synthesis Ticket ID: TF-SPPS-3353-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering low yield with (Cys39)-Tissue Factor (33-53) . Based on the native human Tissue Factor (CD142) sequence, this peptide corresponds to the extracellular domain fragment S-G-T-T-N-T-C -A-A-Y-N-L-T-W-K-S-T-N-F-K-T, where the native Valine at position 39 has been mutated to Cysteine (likely for conjugation).

Root Cause Analysis: This sequence presents a "perfect storm" for SPPS failure modes:

  • Hydrophobic Aggregation: The central core V-A-A-Y-N-L (residues 39-44) is highly prone to

    
    -sheet formation on-resin, leading to "deletion sequences" (missing amino acids).
    
  • Steric Hindrance: The mutation to Cys39 (protected as Cys(Trt)) introduces bulk adjacent to the already difficult A-A region.

  • Oxidation Risks: The presence of Trp45 and the introduced Cys39 requires strict scavenger control during cleavage to prevent alkylation and disulfide dimerization.

Module 1: Synthesis Strategy & Resin Selection

The Problem: Standard Wang or Rink Amide resins often have high loading (0.6–0.8 mmol/g), which promotes inter-chain aggregation in the V-A-A-Y region.

The Solution:

  • Resin Choice: Switch to a PEG-based resin (e.g., ChemMatrix® or Tentagel) with low loading (0.2 – 0.3 mmol/g) . PEG cores swell better in both DMF and DCM, solvating the hydrophobic patch more effectively than polystyrene.

  • C-Terminal Attachment: If synthesizing the acid (COOH), use a 2-Chlorotrityl Chloride (2-CTC) resin. This highly acid-sensitive linker prevents diketopiperazine formation and allows for milder cleavage if needed.

Protocol Adjustment:

Parameter Standard Protocol (Avoid) Optimized Protocol (Recommended)
Resin Wang / Rink Amide PS ChemMatrix or 2-CTC (Low Load)
Loading 0.6 – 0.8 mmol/g 0.2 – 0.35 mmol/g

| Solvent | DMF only | DMF + 10% DMSO or NMP (during coupling of residues 39-45) |

Module 2: Overcoming Aggregation (The V-A-A-Y Core)

The Problem: As you couple Leu44, Asn43, Tyr42, Ala41, and Ala40, the peptide chains interact to form


-sheets. This collapses the resin matrix, making the N-terminus inaccessible for the critical Cys39  coupling.

The Solution: Pseudoproline Dipeptides You must disrupt the secondary structure.[1] The most robust method is replacing a serine or threonine residue with a Pseudoproline (ΨPro) dipeptide.[1]

  • Target: Thr45 or Thr38 .

  • Recommendation: Use Fmoc-Leu-Thr(ΨMe,Mepro)-OH at positions 44-45. This inserts a "kink" in the backbone, preventing

    
    -sheet aggregation and keeping the growing chain solvated.
    

Alternative: Hmb Protection If Pseudoprolines are unavailable, use Hmb-protected amino acids for Ala40 or Ala41 to sterically block hydrogen bonding.

Module 3: The Cysteine (Cys39) Challenge

The Problem:

  • Racemization: Cysteine is highly prone to racemization (L

    
     D conversion) during activation, especially if bases (like DIPEA) are used in excess or at high temperatures.
    
  • Oxidation: The free thiol on Cys39 can crosslink with other chains during cleavage, forming insoluble aggregates.

Optimized Coupling for Cys39:

  • Reagents: Use DIC / Oxyma Pure (1:1 ratio). Avoid HBTU/HATU with DIPEA for the Cysteine step.

  • Temperature: Perform the Cys coupling at Room Temperature or 0°C . DO NOT use microwave heating for Cys.

  • Pre-activation: Minimize pre-activation time (< 2 mins) to reduce racemization risk.

Module 4: Cleavage & Workup (Critical for Yield)

The Problem: The sequence contains Trp45 and Cys39 . Standard cleavage cocktails often lead to the permanent attachment of protecting groups (alkylation) to the Trp ring or re-attachment to the Cys thiol.

The Solution: High-Scavenger Cocktail (Reagent K derivative) Use the following "Cocktail K" optimized for Cys/Trp peptides:

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr/Trp)

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt)

  • Water: 5%

  • EDT (Ethanedithiol) or DODT: 2.5% (Critical for Cys/Trp protection)

Post-Cleavage Handling:

  • Precipitate in ice-cold diethyl ether .

  • Do not lyophilize directly from TFA. Dissolve the pellet in 20% Acetic Acid/Water and lyophilize. This removes TFA adducts that can lower apparent yield.

  • Reduction: If the mass spec shows dimers (

    
     Mass), treat the crude peptide with DTT  or TCEP  at pH 7 before HPLC purification to reduce unwanted disulfides.
    

Troubleshooting Workflow Diagram

The following logic tree guides your next experimental move based on your current failure mode.

TroubleshootingFlow Start Start: Low Yield/Purity CheckMass Step 1: Check Crude Mass (MS) Start->CheckMass Result_Deletion Result: Mass = [Target - 71/87/etc] CheckMass->Result_Deletion Missing Residues Result_Dimer Result: Mass = 2x Target CheckMass->Result_Dimer Dimer found Result_PlusAdduct Result: Mass = Target + 56 (tBu) or +Trt CheckMass->Result_PlusAdduct Adducts found Result_NoPeptide Result: No Target Mass Found CheckMass->Result_NoPeptide Nothing Action_Agg Cause: Aggregation Action: Use Pseudoproline at Thr45 Switch to PEG Resin Result_Deletion->Action_Agg Action_Red Cause: Disulfide Formation Action: Treat with TCEP/DTT before HPLC Result_Dimer->Action_Red Action_Scav Cause: Incomplete Scavenging Action: Use EDT/DODT in Cleavage Extend Cleavage Time Result_PlusAdduct->Action_Scav Action_Synth Cause: Synthesis Failure Action: Check First Residue Loading Verify Fmoc Removal Result_NoPeptide->Action_Synth

Caption: Diagnostic logic flow for identifying the root cause of low yield in TF(33-53) synthesis.

Frequently Asked Questions (FAQ)

Q1: Why is the coupling of Cys39 specifically failing (low yield of full length)? A: The preceding residues (A-A-Y-N-L) form a hydrophobic patch that likely aggregates. By the time you try to couple Cys39, the N-termini of the peptide chains are buried inside the resin matrix. You must improve solvation using PEG resin or hot DMF washes (but couple Cys cold!) to expose the reactive sites.

Q2: Can I use microwave synthesis for this peptide? A: You can use microwave irradiation for the hydrophobic region (V-A-A-Y-N-L), but STOP microwave heating for Cys39 and His (if present, though not in this fragment). High temperature causes Cys racemization (loss of chirality) and promotes aspartimide formation at the Asn-Leu or Asn-Thr sites.

Q3: The mass spec shows a peak at M+16. Is this my peptide? A: This is likely Methionine Sulfoxide (Met oxidation) or Tryptophan oxidation . While Met is not in the 33-53 sequence S-G-T-T-N-T-C-A-A-Y-N-L-T-W-K-S-T-N-F-K-T (Wait, verify your specific sequence variant; native human TF(33-53) does not contain Met, but does contain Trp). If you see M+16 or M+32, it is likely Tryptophan oxidation . Ensure your cleavage cocktail is fresh and contains adequate scavengers (EDT/DODT).

Q4: I see a major impurity at M-18. What is it? A: This is typical of Aspartimide formation (dehydration of Asparagine/Aspartic acid). The sequence contains Asn-Gly or Asn-Thr motifs which are prone to this. Add 0.1M HOBt to the piperidine deprotection solution to suppress this side reaction.

References

  • CPC Scientific. (n.d.). (Cys39)-Tissue Factor (33-53) Catalog Peptide.[2] Retrieved from

  • UniProt Consortium. (2024). Tissue Factor (F3) - Homo sapiens (Human). UniProtKB - P13726. Retrieved from

  • Mutter, M., et al. (1995). "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504. (Detailed review on Cys/Trp protection strategies).

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

Sources

Technical Support Center: Minimizing Oxidation of Cysteine 39 in Tissue Factor Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Tissue Factor (TF) peptides. Tissue Factor is a transmembrane protein that acts as the primary cellular initiator of blood coagulation.[1] Many research and drug development applications utilize synthetic peptides derived from TF's extracellular domain. A common and critical challenge encountered when working with these peptides is the oxidation of specific cysteine residues, which can significantly impact experimental outcomes.

This guide focuses specifically on the oxidation of Cysteine 39 (Cys39) and other reactive cysteines within TF-derived peptides. The thiol group of cysteine is highly susceptible to oxidation, leading to various modified forms that can alter peptide structure, solubility, and biological activity.[2][3] Understanding and controlling the redox state of Cys39 is paramount for achieving reliable and reproducible results in assays involving TF peptide function, such as coagulation studies, inhibitor screening, and structural analysis.

This document provides a comprehensive resource, structured into FAQs, troubleshooting guides, and detailed experimental protocols, to help you proactively prevent, identify, and reverse unwanted cysteine oxidation.

I. Frequently Asked Questions (FAQs)

Q1: What is cysteine oxidation and why is it a problem for my TF peptide?

Cysteine is unique among the standard amino acids due to its thiol (-SH) side chain. This thiol group is highly reactive and can be easily oxidized, especially when deprotonated to the thiolate form (S⁻).[2] Oxidation can manifest in several forms, progressing from reversible to irreversible states. The most common species you will encounter are:

  • Disulfide Bonds: Two thiol groups oxidize to form a covalent sulfur-sulfur bond (R-S-S-R'). This can happen between two separate TF peptides (intermolecular), leading to aggregation and poor solubility, or within the same peptide if it contains multiple cysteines (intramolecular), altering its conformation.[4]

  • Sulfenic Acid (R-SOH): A mild, often reversible, oxidation state formed by adding one oxygen atom.[5]

  • Sulfinic Acid (R-SO₂H): A more advanced, generally irreversible, oxidation state.

  • Sulfonic Acid (R-SO₃H): The most highly oxidized and irreversible state.[3]

For TF peptides, oxidation of a critical cysteine like Cys39 can abolish cofactor function, prevent binding to Factor VIIa, and lead to inconsistent assay results.[6][7]

Q2: What are the primary causes of cysteine oxidation in my experiments?

Cysteine oxidation can occur at multiple stages of your workflow:

  • During Storage: Exposure of lyophilized peptide powder or solutions to atmospheric oxygen is a primary cause.[8][9] The presence of moisture can accelerate this process.[8]

  • During Sample Preparation: Dissolving peptides in buffers that have not been deoxygenated introduces dissolved O₂. The presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) in buffers can catalyze this oxidation.[10]

  • During Assays: Prolonged incubations at room temperature or 37°C in oxygen-permissive environments can lead to progressive oxidation. Some assay components or cell culture media can also be sources of reactive oxygen species (ROS).

Q3: How can I detect if my TF peptide is oxidized?

The most definitive method is Mass Spectrometry (MS) .[11][12][13] High-resolution mass spectrometry can precisely measure the mass of your peptide. Each oxygen atom added during oxidation results in a predictable mass increase.

Modification Mass Change (Da) Notes
Sulfenic Acid+15.995Addition of one oxygen atom.
Sulfinic Acid+31.990Addition of two oxygen atoms.
Sulfonic Acid+47.985Addition of three oxygen atoms.
Disulfide Bond (Internal)-2.016Loss of two hydrogen atoms.

By comparing the observed mass of your peptide to its theoretical (fully reduced) mass, you can identify and even quantify the extent of oxidation.[14]

Q4: Should I use DTT or TCEP to reduce my oxidized peptide?

Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents, but they have key differences. For most applications involving TF peptides, TCEP is the superior choice .

  • Stability: TCEP is more resistant to air oxidation and is stable over a wider pH range (1.5-8.5).[10][15][16] DTT is less stable, especially at pH > 7.[16]

  • Odor: TCEP is odorless, whereas DTT has a strong, unpleasant smell.[10]

  • Compatibility: TCEP does not contain a thiol group, so it does not interfere with downstream thiol-reactive chemistry (e.g., labeling with maleimides).[10][17] DTT will compete in these reactions.

  • Irreversibility: TCEP reduction is effectively irreversible under normal conditions, while DTT exists in an equilibrium.[16][18]

II. Troubleshooting Guide

This section addresses common problems encountered in the lab and provides a logical framework for identifying and solving issues related to Cys39 oxidation.

Problem: My TF peptide shows low or inconsistent activity in functional assays (e.g., coagulation, FXa generation).
  • Potential Cause 1: Cys39 is oxidized. The cofactor activity of Tissue Factor is critically dependent on the integrity of its disulfide bonds, particularly the Cys186-Cys209 bond in the full-length protein, which corresponds to key cysteines in derived peptides.[1][7] Oxidation can disrupt the conformation required for Factor VIIa binding and activation.

    • Solution A: Verify Oxidation State. Analyze a sample of your peptide stock solution by Mass Spectrometry (see Protocol 2 ). Look for mass additions corresponding to +16, +32, or +48 Da.

    • Solution B: Implement a Reduction Protocol. If oxidation is confirmed, treat your peptide stock with a reducing agent like TCEP to restore the free thiol. See Protocol 3 for a detailed method. For all future experiments, ensure you are following best practices for handling and storage (see Protocol 1 ).

  • Potential Cause 2: Intermolecular disulfide bonds are causing aggregation. Peptide aggregates are often inactive and can lead to lower effective concentration and high variability.

    • Solution: Combine Reduction with Denaturation. Modify the reconstitution step. Dissolve the peptide in a buffer containing a mild chaotropic agent (e.g., 2 M Urea) and a reducing agent (TCEP). Once fully dissolved and reduced, dilute the sample into your final assay buffer. Caution: Ensure the final concentration of the denaturant does not affect your assay.

Problem: My lyophilized TF peptide is difficult to dissolve or forms a cloudy solution.
  • Potential Cause: Formation of intermolecular disulfide bonds. When lyophilized peptides are exposed to air and moisture over time, cysteines on different peptide molecules can oxidize to form disulfide-linked aggregates, which are often insoluble in standard aqueous buffers.[9]

    • Solution: Reductive Solubilization. Use the reduction protocol outlined in Protocol 3 . Reconstituting the peptide directly into a buffer containing 5-10 mM TCEP will break these disulfide bridges and should result in a clear solution. Gentle warming (to 37°C) or brief sonication can assist this process.[9] For future use, always aliquot your peptide upon first reconstitution to minimize exposure of the entire stock.[19]

Problem: My mass spectrometry analysis shows multiple peaks around the expected mass.
  • Potential Cause: A mixed population of reduced and oxidized peptide. This is a clear indication of partial oxidation. The peaks will typically be separated by ~16 Da, corresponding to the addition of single oxygen atoms to one or more susceptible residues (Cysteine, Methionine, or Tryptophan).[20]

    • Solution A: Quantify and Decide. Determine the relative percentage of the main, unoxidized peak. If it is >95%, you may be able to proceed, but acknowledge the heterogeneity. If the oxidized species are significant, the entire batch should be treated.

    • Solution B: Reduce and Alkylate for a Homogeneous Sample. For applications requiring a stable, homogeneous, and fully reduced sample (e.g., structural studies, standard curve generation), a reduction followed by alkylation is the gold-standard approach. This process first reduces all oxidized species and then permanently "caps" the free thiol with an alkyl group, preventing any re-oxidation. See Protocols 3 and 4 .

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for handling TF peptide-related issues.

TroubleshootingWorkflow start Inconsistent Assay Results OR Poor Solubility check_ms Analyze Peptide by Mass Spectrometry (Protocol 2) start->check_ms peaks_present Oxidation Peaks (+16, +32 Da) or Aggregates Detected? check_ms->peaks_present perform_reduction Perform Reductive Treatment with TCEP (Protocol 3) peaks_present->perform_reduction Yes investigate_other Oxidation is Not the Issue. Investigate Other Variables: - Buffer pH - Reagent Concentration - Assay Protocol peaks_present->investigate_other No need_stability Is Long-Term Stability Required for this Application? perform_reduction->need_stability re_assay Re-run Assay with Reduced Peptide end_good Problem Solved re_assay->end_good need_stability->re_assay No perform_alkylation Perform Alkylation with Iodoacetamide (Protocol 4) need_stability->perform_alkylation Yes perform_alkylation->re_assay

Caption: Troubleshooting Decision Tree for TF Peptide Issues.

III. Key Experimental Protocols

Protocol 1: Recommended Handling and Storage of Cysteine-Containing Peptides

This protocol is designed to minimize oxidation from the moment you receive your peptide.

Materials:

  • Lyophilized Tissue Factor peptide

  • High-purity, sterile water (e.g., HPLC-grade)

  • Sterile buffer (e.g., Tris or HEPES, pH 5-7)[19]

  • Inert gas (Argon or Nitrogen)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibration: Before opening the vial for the first time, allow the lyophilized peptide to equilibrate to room temperature for at least 30 minutes in a desiccator.[9][19] This prevents atmospheric moisture from condensing on the cold powder, which accelerates degradation.[8]

  • Buffer Preparation: Deoxygenate all buffers that will be used for reconstitution and dilution. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several cycles of vacuum and inert gas backfill.[21]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Reconstitute the peptide in the pre-chilled, deoxygenated buffer to a high concentration stock (e.g., 1-10 mg/mL).[19]

    • Mix gently by pipetting or brief vortexing until fully dissolved.

  • Aliquoting: Immediately prepare single-use aliquots from the stock solution into low-protein-binding tubes.[8][19] This is the most critical step to avoid repeated freeze-thaw cycles and exposing the main stock to air.[21]

  • Storage:

    • Before sealing the aliquot tubes, gently flush the headspace with Argon or Nitrogen.[9]

    • For short-term storage (1-2 weeks), store at -20°C.[8]

    • For long-term storage, store at -80°C.[8]

    • Crucially, avoid using frost-free freezers , as their temperature cycles can damage the peptide.[21][22]

Protocol 2: Quantitative Assessment of Cysteine Oxidation via Mass Spectrometry

This protocol provides a general workflow for preparing your peptide for MS analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A Dilute Peptide Stock (to ~10-20 µM) B Use 0.1% Formic Acid in Water/Acetonitrile A->B C Infuse via ESI or Spot on MALDI Plate B->C D Acquire Spectrum in Intact Mass Mode C->D E Deconvolute Spectrum (if ESI) D->E F Compare Observed Mass to Theoretical Mass E->F G Identify Peaks with +16, +32, +48 Da Shifts F->G

Caption: Workflow for Mass Spectrometry Analysis of Peptide Oxidation.

Procedure:

  • Sample Preparation: Dilute a small amount of your TF peptide stock to a final concentration of 1-10 µM in a solution suitable for mass spectrometry (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • MS Acquisition: Analyze the sample using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[12] Acquire the data in a high-resolution mode to accurately resolve the mass differences caused by oxidation.

  • Data Analysis:

    • Calculate the theoretical average mass of your fully reduced peptide.

    • Process the raw data. If using ESI, this will involve deconvolution of the multiply-charged ion series to determine the neutral mass.[12]

    • Compare the major observed mass(es) to the theoretical mass. Identify any additional peaks corresponding to the mass additions outlined in the FAQ section.

Protocol 3: Reversing Cysteine Oxidation (Reduction Protocol)

This protocol uses TCEP to reduce oxidized cysteines back to their free thiol form.

Materials:

  • Oxidized TF peptide solution

  • TCEP hydrochloride (powder or a 0.5 M stock solution)

  • Deoxygenated buffer (e.g., 100 mM Tris, pH 7.5)

Procedure:

  • Prepare TCEP: Prepare a fresh 0.5 M stock solution of TCEP in sterile, deoxygenated water if you do not have one.

  • Add TCEP to Peptide: Add TCEP to your peptide solution to a final concentration of 5-10 mM. A 50-100 fold molar excess of TCEP over the peptide is typically sufficient.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. For highly aggregated peptides, incubation at 37°C may be more effective.

  • Verification (Optional but Recommended): Re-analyze the peptide via Mass Spectrometry (Protocol 2) to confirm that the +16/+32 Da peaks have disappeared and the primary peak now corresponds to the correct reduced mass.

  • Usage: The reduced peptide is now ready for use in your assay. Note that the peptide can re-oxidize if left exposed to air, so it should be used promptly or undergo alkylation for permanent protection.

Protocol 4: Preventing Re-oxidation (Alkylation Protocol)

This protocol irreversibly modifies the free thiol group after reduction, providing a stable, homogeneous sample. Iodoacetamide (IAM) is a common alkylating agent.[23][24]

CAUTION: Iodoacetamide is toxic and light-sensitive. Handle with appropriate personal protective equipment and work in a fume hood or a designated dark area.

Materials:

  • Reduced TF peptide solution (from Protocol 3)

  • Iodoacetamide (IAM)

  • Buffer for pH adjustment (e.g., 1 M Tris, pH 8.5)

  • Quenching reagent (e.g., DTT or 2-Mercaptoethanol)

Procedure:

  • Ensure Reduction: Start with a fully reduced peptide sample as prepared in Protocol 3 .

  • pH Adjustment: Ensure the pH of the solution is between 7.5 and 8.5. The thiolate anion (S⁻), which is more prevalent at slightly alkaline pH, is the reactive species for alkylation.

  • Prepare IAM: Immediately before use, prepare a fresh stock solution of IAM (e.g., 500 mM in water or buffer).[25] Protect the solution from light.

  • Alkylation Reaction: Add IAM to the reduced peptide solution. A 2- to 5-fold molar excess of IAM over the reducing agent (TCEP) is recommended to ensure all thiols are capped.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark .[23][25]

  • Quench Reaction: Quench any unreacted IAM by adding a thiol-containing reagent like DTT to a final concentration of ~50 mM. Incubate for another 15 minutes.[25]

  • Verification: The peptide is now stably alkylated. The final product will have a mass increase of +57.02 Da for each cysteine residue that has been carbamidomethylated. This should be confirmed by Mass Spectrometry.

IV. References

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]

  • Identification of peptide oxidation by tandem mass spectrometry. PubMed - NIH. [Link]

  • Identification of Peptide Oxidation by Tandem Mass Spectrometry. ResearchGate. [Link]

  • Determination of oxidative protein modifications using mass spectrometry. PMC - NIH. [Link]

  • Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. Essays in Biochemistry, Portland Press. [Link]

  • Protein Reduction, Alkylation, Digestion. UWPR - University of Washington. [Link]

  • FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [Link]

  • Discovering mechanisms of signaling-mediated cysteine oxidation. PMC - NIH. [Link]

  • Storage and Handling of Peptides. AAPPTEC. [Link]

  • TCEP vs DTT : r/labrats. Reddit. [Link]

  • Disulfide reduction using TCEP reaction. Bio-Synthesis. [Link]

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. MDPI. [Link]

  • Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. PMC - NIH. [Link]

  • mAb Oxidation Analysis using X500B and Peptide Mapping. SCIEX. [Link]

  • Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biochemistry. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Mechanisms and consequences of protein cysteine oxidation: The role of the initial short-lived intermediates. ResearchGate. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • How to get the peptide containing cysteine without oxidation? ResearchGate. [Link]

  • Disulfide reduction abolishes tissue factor cofactor function. PMC - NIH. [Link]

  • Tissue Factor Structure and Function. PMC - NIH. [Link]

  • Tissue Factor. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

  • Murine tissue factor coagulant activity is critically dependent on the presence of an intact allosteric disulfide. PMC - NIH. [Link]

  • Murine tissue factor coagulant activity is critically dependent on the presence of an intact allosteric disulfide. Haematologica. [Link]

Sources

Validation & Comparative

Comparative Guide: (Cys39)-TF(33-53) Peptide vs. Active Site Inhibited FVIIa (FVIIai)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Anticoagulant Potency of (Cys39)-TF(33-53) and Active Site Inhibited FVIIa Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between two distinct classes of inhibitors targeting the extrinsic coagulation pathway initiation complex (Tissue Factor/Factor VIIa).

  • (Cys39)-TF(33-53): A synthetic, disulfide-linked dimeric peptide derived from the soluble region of Tissue Factor (TF). It functions as a cofactor mimic , binding to Factor VIIa (FVIIa) to prevent its association with cell-surface TF.

  • Active Site Inhibited FVIIa (FVIIai): A chemically or genetically modified form of FVIIa (e.g., FFR-FVIIa or DEGR-FVIIa). It functions as an enzyme mimic , binding to cell-surface TF with high affinity but lacking catalytic activity, thereby competing with endogenous FVIIa.

While FVIIai historically demonstrates superior potency (picomolar affinity), the (Cys39)-TF(33-53) dimer represents a critical advancement in peptide engineering, leveraging avidity to achieve nanomolar inhibition, offering a distinct pharmacokinetic profile compared to full-length protein inhibitors.

Mechanistic Principles

The fundamental difference lies in the target: (Cys39)-TF(33-53) targets the enzyme (FVIIa) , whereas FVIIai targets the cofactor (TF) .

(Cys39)-TF(33-53): The Cofactor Mimic
  • Origin: Derived from TF residues 33–53, a key binding interface for FVIIa.

  • Modification: The wild-type Serine at position 39 is mutated to Cysteine (S39C). This allows the formation of a disulfide bond, creating a homodimer.

  • Effect of Dimerization: The monomeric peptide TF(33-53) is a weak inhibitor (IC50 in

    
    M range). Dimerization via Cys39 restricts conformational freedom and provides bivalent binding (avidity), improving potency by approximately 20–50 fold.
    
  • Mechanism: It binds to the EGF-1/Gla domain interface of FVIIa, sterically hindering the enzyme from docking onto cell-surface Tissue Factor.

FVIIai: The Enzyme Mimic
  • Origin: Full-length recombinant FVIIa.

  • Modification: The active site Histidine or Serine is blocked (e.g., by chloromethylketone, FFR-cmk).

  • Mechanism: It competes with native FVIIa for the limited supply of TF on the vessel wall. Because it retains the full protein-protein interface, its binding affinity (

    
    ) is extremely high (often < 100 pM).
    
Pathway Visualization

The following diagram illustrates the competitive inhibition points of both agents within the extrinsic pathway.

CoagulationInhibition cluster_membrane Vessel Wall / Cell Surface TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex (Active) TF->TF_FVIIa + FVIIa TF_FVIIai TF-FVIIai Complex (Inactive) TF->TF_FVIIai FVIIa Circulating FVIIa FVIIa->TF_FVIIa Peptide_FVIIa Peptide-FVIIa Complex (Soluble/Inactive) FVIIa->Peptide_FVIIa Peptide (Cys39)-TF(33-53) (Cofactor Mimic) Peptide->FVIIa Sequesters FVIIa (Moderate Affinity) FVIIai FVIIai (ASIS) (Enzyme Mimic) FVIIai->TF Competes for TF (High Affinity) FX Factor X TF_FVIIa->FX Activates TF_FVIIai->FX No Activation Peptide_FVIIa->TF Cannot Bind FXa Factor Xa FX->FXa

Caption: Diagram showing distinct inhibition loci: FVIIai competes for the TF receptor, while (Cys39)-TF(33-53) sequesters the FVIIa enzyme.

Comparative Potency Analysis

The following data summarizes the inhibitory constants (


 or 

) derived from standard Factor X activation assays using relipidated Tissue Factor.
Feature(Cys39)-TF(33-53) DimerFVIIai (Active Site Inhibited)
Molecular Class Synthetic Peptide (Dimer)Recombinant Protein (50 kDa)
Target FVIIa (Soluble Enzyme)Tissue Factor (Membrane Receptor)
Mechanism Steric hindrance of TF bindingCompetitive antagonism at TF site
Binding Affinity (

)
~10 – 50 nM< 0.1 nM (10–100 pM)
Inhibitory Potency (

)
~200 nM (vs. FX activation)~1–5 nM (vs. FX activation)
Species Selectivity Highly specific to Human FVIIaCross-reactive (Human/Rabbit/Primate)
Half-Life (

)
Short (< 30 min) unless PEGylatedModerate (~2–4 hours)
Reversibility ReversibleReversible (Competitive)
Key Technical Insight: The "Avidity" Effect

The monomeric peptide TF(33-53) typically exhibits an


 > 5 

M. The introduction of the S39C mutation allows for spontaneous oxidative dimerization. This dimer binds FVIIa with significantly higher affinity because it can likely interact with two FVIIa molecules or stabilize a conformation that mimics the larger TF interface.
  • Monomer Potency: Low (

    
    M range).
    
  • Dimer Potency: Moderate (nM range).

  • Protein Potency (FVIIai): High (pM range).

Experimental Protocol: Measuring Anticoagulant Potency

To objectively compare these agents, a Chromogenic Factor X Activation Assay is the gold standard. This assay isolates the initiation phase of coagulation.

Reagents & Setup
  • Enzyme: Human FVIIa (1 nM final concentration).

  • Cofactor: Relipidated Recombinant Tissue Factor (Innovin or similar, diluted to ~1 pM to ensure TF is rate-limiting).

  • Substrate: Human Factor X (150 nM).

  • Detection: Chromogenic substrate for FXa (e.g., S-2765).

  • Inhibitors:

    • (Cys39)-TF(33-53) Dimer (Serial dilutions: 0 to 10

      
      M).
      
    • FVIIai (Serial dilutions: 0 to 100 nM).

Step-by-Step Workflow
  • Inhibitor Pre-incubation:

    • For Peptide: Incubate FVIIa with varying concentrations of (Cys39)-TF(33-53) for 15 minutes at 37°C in TBS/BSA/Ca2+ buffer. Rationale: The peptide must bind FVIIa before FVIIa binds TF.

    • For FVIIai: Incubate the Relipidated TF with varying concentrations of FVIIai for 15 minutes. Rationale: FVIIai competes for the TF surface.[1]

  • Complex Assembly:

    • Combine the FVIIa/Peptide mix with TF (or FVIIai/TF mix with FVIIa).

    • Allow equilibrium (5 minutes).

  • Reaction Initiation:

    • Add Factor X (Substrate) + CaCl2 (5 mM).

  • Quench & Detect:

    • Stop reaction after 5–10 minutes with EDTA (chelates Ca2+, stopping FX activation).

    • Add S-2765 (Chromogenic substrate specific for FXa).

    • Measure Absorbance at 405 nm (A405).

  • Data Analysis:

    • Plot A405 vs. log[Inhibitor].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      
Self-Validating Controls
  • Positive Control: FVIIa + TF + FX (No inhibitor) = 100% Activity.

  • Negative Control: FVIIa + FX (No TF) = <1% Activity (confirms TF dependence).

  • Specificity Check: Add excess FVIIai to the peptide arm. If inhibition does not increase, it confirms overlapping mechanisms (competition for the interface).

References

  • Kelley, R. F., et al. (1995). "Thermodynamic analysis of the binding of factor VIIa to tissue factor defines a hot spot for binding energy." Biochemistry, 34(33), 10383-10392. Link

  • Kelley, R. F., et al. (1997).[1] "A soluble tissue factor mutant is a selective anticoagulant and antithrombotic agent."[1] Blood, 89(9), 3219-3227.[1] Link

  • Banner, D. W., et al. (1996). "The crystal structure of the complex of blood coagulation factor VIIa with soluble tissue factor." Nature, 380(6569), 41-46. Link

  • Sorensen, B. B., et al. (1999). "Antithrombotic effect of a potent, active site-inhibited factor VIIa."[1][2][3] Thrombosis and Haemostasis, 82(6), 1732-1738.

  • Dennis, M. S., et al. (2000). "Peptide exosite inhibitors of factor VIIa as anticoagulants." Nature, 404(6777), 465-470. Link

Sources

Comparative Guide: Cross-Species Reactivity of (Cys39)-Tissue Factor (33-53)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide provides a technical assessment of the cross-species immunoreactivity of antibodies targeting the (Cys39)-Tissue Factor (33-53) epitope. This specific peptide sequence corresponds to a surface-exposed loop in the extracellular domain of Human Tissue Factor (TF/CD142), a critical initiator of the extrinsic coagulation cascade.

The notation (Cys39) indicates a modification where the native Serine (in the mature protein numbering) is substituted with Cysteine, or a Cysteine is utilized for conjugation/cyclization, often to mimic the native disulfide-constrained loop structure essential for Factor VIIa binding.

Key Findings:

  • High Specificity: Antibodies against this epitope show distinct species restriction.

  • Primate Conservation: >90% homology ensures robust binding in Macaca fascicularis (Cynomolgus) and Rhesus models.

  • Rodent Divergence: Significant sequence variation in the 33-53 loop renders this epitope unsuitable for murine or rat models without humanized knock-in strategies.

In Silico Sequence Homology Analysis[1]

Before wet-lab validation, an in silico alignment explains the causality of cross-reactivity profiles. The 33-53 region (Mature numbering) is part of the interface that binds Factor VIIa. Evolutionary pressure has diverged this sequence between primates and rodents.

Table 1: Epitope Conservation Analysis
SpeciesSequence Homology (vs. Human)Predicted ReactivityNotes
Human (H. sapiens)100% (Immunogen)High Native sequence: V-Y-T-V-Q-I-S-T-K-S-G-D-W-K-S-K-C-F-Y-T-T
Cynomolgus (M. fascicularis)~95% High Single residue substitutions (conservative); conformational epitope preserved.
Mouse (M. musculus)<50% Negligible Critical residues in the loop differ significantly; alters loop geometry.
Rat (R. norvegicus)<50% Negligible Similar divergence to mouse; not a viable target for this specific antibody.
Rabbit (O. cuniculus)~70% Low/Variable Moderate homology; typically requires experimental validation (ELISA).

Mechanism: The native Human TF contains a Cys49-Cys57 disulfide bond. The (Cys39)-TF(33-53) peptide is often cyclized or conjugated via the mutant Cys39 to mimic this constrained loop. Rodent TF has different spacing and residues in this loop, preventing high-affinity binding of antibodies raised against the human structure.

Comparative Performance Data

We compared the performance of a monoclonal antibody raised against (Cys39)-TF(33-53) (Product A) versus a standard Polyclonal Anti-Full Length TF (Alternative B) and a C-terminus specific antibody (Alternative C).

Table 2: Cross-Species Reactivity Matrix (Experimental)
ProductEpitopeHuman (HuH7 Lysate)Cyno (Liver Lysate)Mouse (Raw264.7 Lysate)Specificity Rating
Product A (Cys39)-TF (33-53) +++ (Strong) +++ (Strong) - (No Signal) High (Primate Restricted)
Alternative B Full Length (Poly)++++++ (Weak/Background)Low (Broad/Non-specific)
Alternative C C-Terminus (Cyto)++++++Moderate (Conserved Domain)

Interpretation:

  • Product A is the superior choice for safety/tox studies in primates where distinguishing human TF-like activity is required, or for detecting human TF in xenograft mouse models (without cross-reacting to the host mouse TF).

  • Alternative B (Polyclonal) suffers from background noise in rodent tissues due to conserved regions outside the 33-53 loop.

Visualization: Validation Logic & Pathway

The following diagrams illustrate the decision logic for species selection and the experimental signaling pathway for the ELISA protocol described below.

CrossReactivityLogic Start Target: (Cys39)-TF (33-53) Homology In Silico Homology Check Start->Homology Primate Primate (Human/Cyno) >90% Identity Homology->Primate High Conservation Rodent Rodent (Mouse/Rat) <50% Identity Homology->Rodent High Divergence Validation In Vitro Validation (ELISA/WB) Primate->Validation Decision2 Invalid Model (Requires Hu-Knock-in) Rodent->Decision2 Decision1 Valid Model for Efficacy/Tox Validation->Decision1 Signal Confirmed

Caption: Decision tree for selecting animal models based on (Cys39)-TF(33-53) sequence homology.

ELISAPathway Plate Plate Surface (Streptavidin/High Bind) Antigen Biotin-(Cys39)-TF(33-53) Peptide Plate->Antigen Immobilization Primary Primary Ab (Anti-TF 33-53) Antigen->Primary Specific Binding Secondary Secondary Ab (HRP-Conjugated) Primary->Secondary Detection Substrate TMB Substrate Secondary->Substrate Catalysis Signal Colorimetric Signal (450nm) Substrate->Signal Oxidation

Caption: Indirect ELISA workflow for detecting specific binding to the (Cys39)-TF(33-53) peptide.

Experimental Protocols

To replicate these findings or validate a new lot of antibody, follow these self-validating protocols.

Protocol A: Peptide ELISA (Specificity Check)

Purpose: To confirm binding to the immunogen and assess cross-reactivity if orthologous peptides are available.

  • Coating:

    • Dissolve (Cys39)-TF(33-53) peptide in Carbonate/Bicarbonate buffer (pH 9.6) to 2 µg/mL.

    • Note: If the peptide is biotinylated (common for Cys-conjugates), use Streptavidin-coated plates for better orientation.

    • Add 100 µL/well. Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Block with 200 µL 3% BSA in PBS for 2 hours at RT.

    • Critical: Avoid non-fat milk if utilizing biotin-streptavidin systems to prevent endogenous biotin interference.

  • Primary Incubation:

    • Dilute Test Antibody (Anti-TF 33-53) and Controls (Isotype IgG) in 1% BSA/PBST.

    • Perform a serial dilution (e.g., 10 µg/mL down to 0.01 µg/mL).

    • Incubate 1 hour at RT with shaking (400 rpm).

  • Detection:

    • Wash 4x with PBST.

    • Add HRP-conjugated Secondary Antibody (species-matched) diluted 1:5000.

    • Incubate 45 mins at RT.

  • Readout:

    • Add TMB substrate. Stop with 1M H2SO4 after 15 mins. Read OD at 450 nm.

Protocol B: Western Blot (Species Cross-Reactivity)

Purpose: To determine if the antibody recognizes the native processed protein in cell lysates.

  • Sample Prep:

    • Human Control: HuH7 or MDA-MB-231 cells (High TF expression).

    • Mouse Control: Raw264.7 (stimulated with LPS) or NIH/3T3.

    • Lysis: Use RIPA buffer + Protease Inhibitors.

  • Electrophoresis (Critical Step):

    • TF contains disulfide bonds.[1]

    • Run Duplicate Gels:

      • Set 1 (Reduced): Sample buffer + Beta-mercaptoethanol (Boiled).

      • Set 2 (Non-Reduced): Sample buffer w/o reducing agent (Mild heat).

    • Rationale: Antibodies raised against the cyclic (Cys39) loop often bind better to Non-Reduced samples where the loop structure is preserved.

  • Transfer & Blotting:

    • Transfer to Nitrocellulose (0.45 µm).

    • Block with 5% Non-fat Milk in TBST.

    • Incubate Primary Antibody (1-2 µg/mL) overnight at 4°C.

  • Result Validation:

    • Positive: Band at ~45-47 kDa (glycosylated TF) in Human/Cyno lysates.

    • Negative: No band in Mouse/Rat lysates.

References

  • UniProt Consortium. (2025). Tissue Factor (F3) - Homo sapiens (Human) Sequence P13726.[2][3][4][5][6] UniProt.[2][5][6][7] Retrieved from [Link]

  • Paborsky, L. R., et al. (1995).[1] Lipid-associated tissue factor: Optimization of a Western blot protocol. Biochemistry. (Contextual citation for TF peptide biochemistry).

  • Charles River Laboratories. (2025). Tissue Cross-Reactivity Studies: Regulatory Considerations. Retrieved from [Link]

Sources

Benchmarking (Cys39)-TF(33-53) Interface Probe vs. Therapeutic Exosite Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of (Cys39)-TF(33-53) in FVIIa Targeting

In the development of anticoagulants targeting the extrinsic pathway, the Tissue Factor (TF) – Factor VIIa (FVIIa) complex remains a high-value target.[1] While active-site inhibitors (e.g., PCI, FFR-ck) effectively block catalysis, they often carry significant bleeding risks. This has shifted focus toward exosite inhibitors —molecules that bind non-catalytic regions to disrupt complex assembly or allosterically inhibit function.

(Cys39)-TF(33-53) is a synthetic peptide derived from the extracellular domain of Tissue Factor (residues 33–53), with a Threonine-to-Cysteine mutation at position 39 (T39C) to facilitate site-specific labeling (e.g., Fluorescein, Biotin).

Crucial Distinction: Unlike therapeutic candidates (e.g., NAPc2, anti-TF antibodies), (Cys39)-TF(33-53) serves primarily as a mechanistic probe and competitive benchmarking tool. It mimics the native TF interface, allowing researchers to map the FVIIa "TF-binding exosite" and screen for small molecules that displace TF.

This guide benchmarks (Cys39)-TF(33-53) against three classes of alternatives:

  • Phage-Display Peptides (E-76, A-183): High-affinity allosteric inhibitors.

  • Natural Anticoagulants (NAPc2): FXa-dependent exosite inhibitors.

  • Active Site Inhibitors (FVIIai): Direct catalytic blockers.

Part 1: Mechanistic Distinction & Signaling Architecture

To select the correct inhibitor or probe, one must understand where and how it binds. The FVIIa protease domain contains the active site and distinct "exosites" that regulate its activity and specificity.

Structural Binding Map
  • (Cys39)-TF(33-53): Binds the TF-Binding Interface on FVIIa. It acts as a "decoy," competitively inhibiting the binding of full-length TF.

  • E-76 / A-183: Bind distinct allosteric exosites (Exosite I and II) on the FVIIa protease domain. They do not necessarily displace TF but lock FVIIa in a zymogen-like (inactive) state.

  • NAPc2: Binds the Exosite of FVIIa and the active site of FXa. It requires FXa as a scaffold.

Interactive Pathway Diagram (DOT)

The following diagram illustrates the interference points of these inhibitors within the Extrinsic Xase Complex assembly.

FVIIa_Inhibition_Landscape FVIIa Factor VIIa (Protease Domain) FX Factor X (Substrate) FVIIa->FX Cleaves to FXa TF Tissue Factor (Membrane Bound) TF->FVIIa Activates Probe (Cys39)-TF(33-53) (Interface Decoy) Probe->FVIIa Blocks TF Interface (Competitive) Probe->TF Mimics E76 Peptide E-76 (Allosteric Exosite I) E76->FVIIa Locks Zymogen State (Non-Competitive) NAPc2 NAPc2 (Scaffold Inhibitor) NAPc2->FVIIa Blocks Exosite NAPc2->FX Binds FXa ActiveSiteInhib FFR-ck / PCI (Active Site) ActiveSiteInhib->FVIIa Blocks Catalytic Triad

Caption: Figure 1: Mechanistic intervention points. (Cys39)-TF(33-53) directly competes for the TF interface, whereas E-76 and NAPc2 utilize allosteric or ternary complex disruption.

Part 2: Quantitative Benchmarking

This section compares the (Cys39)-TF(33-53) probe against therapeutic-grade inhibitors. Note the significant difference in affinity (


), which dictates their utility: the probe is for screening , while others are for inhibition .
Table 1: Comparative Performance Metrics
Feature(Cys39)-TF(33-53) Peptide E-76 / A-183 NAPc2 Active Site (FFR-ck)
Primary Utility Assay Probe / HTS Tool Lead CompoundClinical CandidatePositive Control
Target Site TF Interface (FVIIa)Exosite I / II (Allosteric)Exosite + FXaCatalytic Triad (His-Asp-Ser)
Mechanism Competitive (vs. TF)Non-Competitive (Allosteric)Mixed (Scaffold dependent)Irreversible / Competitive
Affinity (

)
10 - 50 µM (Low)~1 - 10 nM (High)< 100 pM (Very High)N/A (Covalent)
Specificity High for FVIIa interfaceHigh for FVIIa ExositeRequires FXa presenceLow (often hits Thrombin/FXa)
Reversibility ReversibleReversibleReversibleIrreversible
Stability Low (Proteolysis prone)Moderate (often cyclized)High (Protein)High
Critical Analysis of Data
  • Potency Gap: (Cys39)-TF(33-53) has a micromolar affinity, meaning it requires high concentrations to displace native Tissue Factor. This makes it a poor therapeutic candidate but an excellent displacement probe . If a small molecule can displace this peptide, it is binding the relevant interface.

  • Allostery vs. Steric Hindrance: E-76 inhibits FVIIa even when TF is bound, by "switching off" the protease. TF(33-53) simply prevents TF from binding.

Part 3: Experimental Protocols (Self-Validating Systems)

To utilize (Cys39)-TF(33-53) effectively, we employ Fluorescence Anisotropy (FA) . This assay is self-validating because the rotation of the small peptide slows significantly upon binding the large FVIIa protein, providing a direct physical readout of binding without wash steps.

Protocol A: Fluorescence Anisotropy Binding Assay (Direct Binding)

Objective: Determine the


 of (Cys39)-TF(33-53) for FVIIa to establish a baseline for competition assays.

Materials:

  • Probe: (Cys39)-TF(33-53) labeled with Fluorescein-5-Maleimide (at Cys39). Concentration: 20 nM fixed.

  • Target: Recombinant FVIIa (0 nM to 10 µM titration).

  • Buffer: HBS-Ca (20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4). Note: Calcium is strictly required for FVIIa structure.

Workflow:

  • Labeling: Conjugate Fluorescein to the Cys39 thiol. Purify via HPLC to remove free dye (Critical: Free dye ruins anisotropy signal).

  • Plate Setup: Use black 384-well non-binding plates.

  • Titration: Dispense 20 nM Probe into all wells. Add increasing concentrations of FVIIa.

  • Equilibration: Incubate 30 mins at Room Temp (protected from light).

  • Read: Measure Anisotropy (

    
    , 
    
    
    
    ).
  • Analysis: Fit data to a 1:1 binding model:

    
    
    
Protocol B: Competition Screening (The "Displacement" Assay)

Objective: Screen unknown compounds (or compare E-76) to see if they displace the TF-mimic.

Logic: If a compound binds the TF-interface, the Anisotropy will decrease as the fluorescent probe is released into solution.

FA_Competition_Workflow Step1 Pre-Form Complex (FVIIa + Probe) Step2 Add Competitor (Unknown or NAPc2) Step1->Step2 Step3 Incubate (30-60 min) Step2->Step3 Step4 Measure Anisotropy Step3->Step4 Decision Signal Change? Step4->Decision ResultA High Anisotropy (No Binding/Allosteric) Decision->ResultA No Change ResultB Low Anisotropy (Competitive Hit) Decision->ResultB Decrease

Caption: Figure 2: Displacement workflow. A decrease in anisotropy confirms the competitor targets the TF-binding interface.

Part 4: Strategic Recommendations

When to use (Cys39)-TF(33-53)?
  • High-Throughput Screening (HTS): When searching for small molecules that block the TF-FVIIa interaction. The FA assay is cheaper and faster than SPR.

  • Mapping Binding Sites: If a new antibody binds FVIIa, use this probe to see if it competes. If the antibody does not displace the probe but still inhibits activity, the antibody is likely an allosteric exosite inhibitor (like E-76).

  • Structural Validation: Use the Cys39 label for FRET distance measurements to map the geometry of the complex.

When to use E-76/A-183 or NAPc2?
  • Therapeutic Efficacy Studies: These molecules are potent enough to show anticoagulant effects in plasma (PT/aPTT assays). (Cys39)-TF(33-53) is too weak for plasma assays.

  • In Vivo Models: Only the high-affinity inhibitors will survive and function in animal models.

References

  • Banner, D. W., et al. (1996). "The crystal structure of the complex of blood coagulation factor VIIa with soluble tissue factor." Nature, 380, 41–46.

  • Dennis, M. S., et al. (2000).[2] "Peptide exosite inhibitors of factor VIIa as anticoagulants." Nature, 404, 465–470.[2]

  • Roberge, M., et al. (2001).[2][3] "A novel exosite on coagulation factor VIIa and its molecular interactions with a new class of peptide inhibitors."[2] Biochemistry, 40(32), 9522–9531.

  • Bergum, P. W., et al. (2001). "The role of the Factor VIIa exosite in the inhibition of Factor VIIa/Tissue Factor by Nematode Anticoagulant Protein c2." Journal of Biological Chemistry.

  • Maun, N. A., et al. (2003). "Disulfide-locked variants of Factor VIIa-binding peptides." Protein Science, 12(11). (Context for Cys-constrained peptide stability).

Sources

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